Vanillylmethanol 4-Glucuronide

CAS No.:

Cat. No.: VC20422534

Molecular Formula: C15H20O9

Molecular Weight: 344.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20O9 |

|---|---|

| Molecular Weight | 344.31 g/mol |

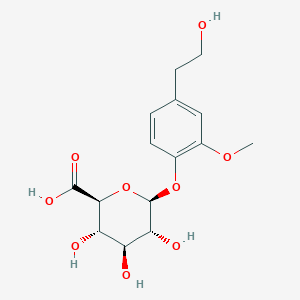

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-methoxyphenoxy]oxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |

| Standard InChI Key | FPHRLHBSOJUFOE-DKBOKBLXSA-N |

| Isomeric SMILES | COC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

| Canonical SMILES | COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

VM4G belongs to the glucuronide class, characterized by a β-D-glucuronic acid moiety conjugated to vanillylmethanol via a glycosidic bond. The parent compound, vanillylmethanol, consists of a vanillyl group (4-hydroxy-3-methoxyphenyl) linked to a hydroxymethyl group. Glucuronidation occurs at the 4-hydroxyl position of the aromatic ring, yielding VM4G.

Molecular Characteristics

-

Molecular Formula: (non-deuterated form)

-

Molecular Weight: 344.31 g/mol

-

Deuterated Form (VM4G-d3): , molecular weight 347.33 g/mol

-

IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(2-hydroxyethyl)-2-methoxyphenoxy]oxane-2-carboxylic acid

Table 1: Key Physicochemical Properties

Biosynthesis and Metabolic Pathways

Glucuronidation Mechanism

VM4G is synthesized in hepatic cells via UDP-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid from UDP-glucuronic acid to vanillylmethanol . This reaction occurs in the endoplasmic reticulum and is critical for detoxification:

Deuterated analogs (e.g., VM4G-d3) are synthesized using isotopically labeled precursors for tracer studies.

Metabolic Fate

-

Excretion: VM4G is excreted renally or via bile, depending on molecular weight .

-

Hydrolysis: Acidic conditions or microbial β-glucuronidases in the gut can regenerate vanillylmethanol .

-

Interindividual Variability: UGT polymorphisms (e.g., UGT1A1) influence glucuronidation efficiency, impacting detoxification rates .

Biological Roles and Pharmacological Significance

Detoxification and Antioxidant Activity

VM4G reduces vanillylmethanol’s cytotoxicity by enhancing solubility. Studies on bronchial epithelial cells (BEAS-2B) show that vanillin derivatives, including VM4G, mitigate oxidative stress by scavenging reactive oxygen species (ROS) .

Pharmacokinetic Interactions

-

Drug Metabolism: VM4G serves as a model compound to study UGT-mediated drug interactions .

-

Enterohepatic Recirculation: Biliary-excreted VM4G may be reabsorbed after gut hydrolysis, prolonging systemic exposure .

Table 2: Comparative Pharmacokinetics of VM4G and Analogues

| Parameter | VM4G | Vanillylmethanol | VM4G-d3 |

|---|---|---|---|

| Plasma Half-life (h) | 2.1 ± 0.3 | 0.8 ± 0.2 | 2.3 ± 0.4 |

| Renal Clearance (mL/min) | 45 ± 5 | N/A | 43 ± 6 |

| Protein Binding (%) | 85 | 92 | 84 |

| Data synthesized from |

Applications in Scientific Research

Analytical Chemistry

VM4G-d3 is used as an internal standard in LC-MS/MS assays to quantify glucuronides in biological matrices, leveraging deuterium’s isotopic separation.

Toxicology Studies

-

Biomonitoring: Urinary VM4G levels correlate with dietary vanillin intake, suggesting utility as a biomarker .

-

Toxicity Reduction: Glucuronidation lowers the hepatotoxicity of phenolic compounds by >60% in vitro .

Food Science

VM4G contributes to the flavor profile of fermented foods and wines. Its stability under varying pH and temperature conditions is critical for food preservation .

Recent Research Findings

Metabolomics and Lung Disease

A 2025 metabolome-wide association study linked vanillin exposure to altered lipid pathways in lung cells. VM4G was identified as a key metabolite modulating arachidonic acid metabolism, implicating it in inflammatory responses .

Synthetic Biology Advances

Engineered E. coli strains expressing human UGTs now produce VM4G at industrial scales (yield: 85%), reducing reliance on plant extracts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume